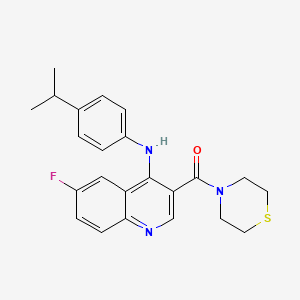

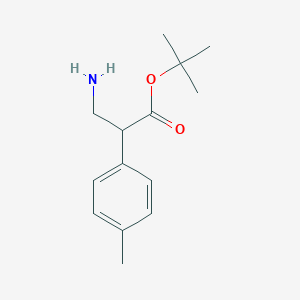

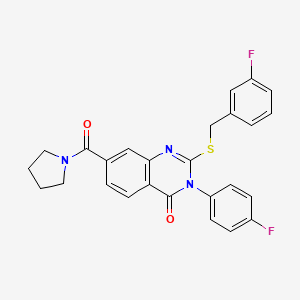

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis strategies for complex quinoline derivatives often involve multi-step reactions, starting from readily available materials. For example, compounds with related structures have been synthesized through condensation reactions, demonstrating the importance of choosing appropriate precursors and reaction conditions to achieve the desired product with high yield (Alizadeh & Roosta, 2018).

Molecular Structure Analysis

The analysis of molecular structures, including conformational studies and X-ray diffraction, is crucial for understanding the properties of such compounds. For instance, studies on similar compounds have revealed stable conformations and detailed molecular arrangements, offering insights into the interactions that stabilize their structures (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives can be influenced by their structural features, such as substituents and their positions on the quinoline ring. Research has shown that these compounds participate in various chemical reactions, demonstrating a range of reactivities that can be leveraged for further chemical modifications or for the synthesis of more complex molecules (Austin et al., 2007).

Physical Properties Analysis

Physical properties, including solubility, melting points, and stability, are essential for the practical application and handling of chemical compounds. Investigations into similar quinoline derivatives have highlighted the importance of understanding these properties to predict their behavior in different environments and applications (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key to their chemical versatility and application potential. Studies have explored these aspects through experimental and theoretical approaches, providing valuable information on the electronic structure and chemical behavior of these compounds (Al-Ansari, 2016).

Wissenschaftliche Forschungsanwendungen

Fluorophores for Biomedical Analysis

The research on novel fluorophores like 6-Methoxy-4-quinolone demonstrates the importance of such compounds in biomedical analysis due to their strong fluorescence, stability, and sensitivity across a wide pH range. This suggests that related compounds could be utilized in fluorescent labeling and sensing applications in biological systems (Hirano et al., 2004).

Anticancer Activity

Quinoline derivatives have been explored for their cytotoxic activity against various human cancer cell lines, indicating the potential therapeutic applications of such compounds in cancer treatment. The design and synthesis of 2‐anilino‐3‐aroylquinolines, which showed significant antiproliferative activity and apoptosis induction, highlight the role of quinoline derivatives as potent tubulin polymerization inhibitors (Srikanth et al., 2016).

Antibacterial Activity

The development of novel antibacterial agents, such as fluoroquinolones and their derivatives, showcases the utility of quinolone derivatives in combating resistant bacterial strains. These compounds have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting a potential application of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone in developing new antibacterial therapies (Kuramoto et al., 2003).

Fluorescence Sensing

The development of fluorescent chemosensors for pH, as demonstrated by compounds like 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, emphasizes the relevance of quinoline derivatives in environmental and biomedical sensing applications. These sensors can detect pH changes with high sensitivity and stability, indicating that similar compounds could be tailored for specific sensing purposes (Halder et al., 2018).

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3OS/c1-15(2)16-3-6-18(7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMUVEBQNXULIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)